Silymarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

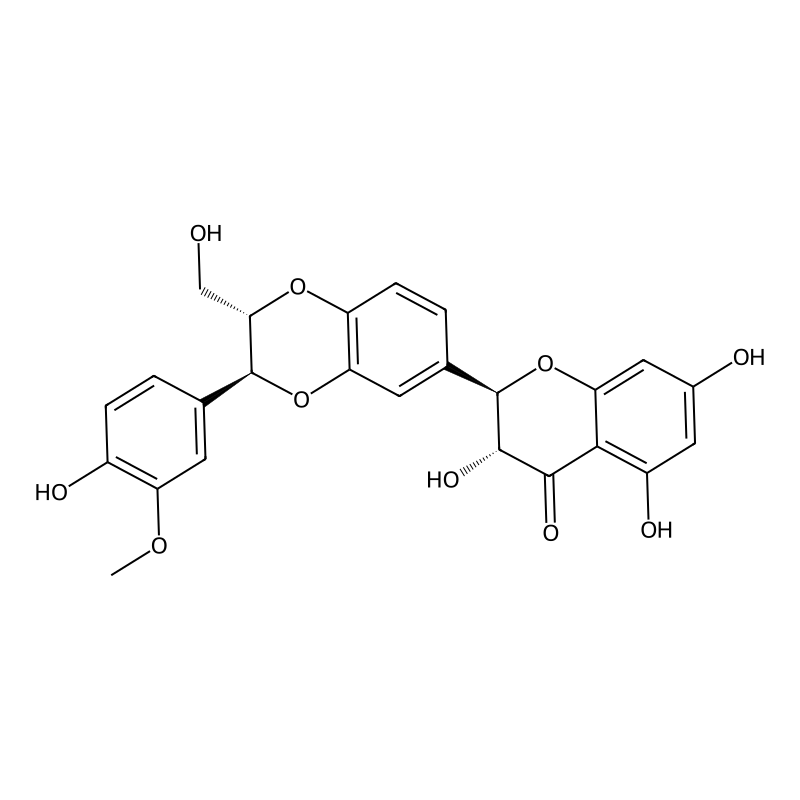

Silymarin (CAS 65666-07-1) is a standardized polyphenolic flavonolignan complex extracted from Silybum marianum, consisting primarily of silybin (silibinin A and B), isosilybin, silychristin, and silydianin [1]. In pharmaceutical and nutraceutical procurement, it serves as the critical intermediate between highly variable crude botanical extracts and highly unstable purified single-molecule isolates[2]. While notoriously hydrophobic and classified as a BCS Class II/IV compound, standardized silymarin (typically containing 70-80% flavonolignans) is the preferred baseline active pharmaceutical ingredient (API) for developing advanced delivery systems—such as solid dispersions, phytosomes, and nanoemulsions—due to its established synergistic bioactivity and predictable analytical profile[3].

References

- [1] Silymarin and Silybin: Rejuvenating Traditional Remedies with Modern Delivery Strategies. Pharmaceutics.

- [2] A Comparative Study on the Stability of Silybin and That in Silymarin in Buffers and Biological Fluids. Planta Medica.

- [3] Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity. Pharmaceutics.

Substituting standardized silymarin with crude milk thistle extract introduces severe matrix effects and batch-to-batch pharmacokinetic variability, leading to non-reproducible Cmax and Tmax values in clinical models [1]. Conversely, procuring pure silybin isolates under the assumption of higher potency often fails in practical formulation; pure silybin lacks the inherent stabilizing matrix of the silymarin complex, rendering it highly susceptible to rapid degradation in physiological pH and biological fluids [2]. Therefore, standardized silymarin is uniquely positioned to offer the necessary chemical stability while maintaining the synergistic bioactivity required for downstream therapeutic development[3].

References

- [1] Bioavailability augmentation of silymarin using natural bioenhancers: An in vivo pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences.

- [2] A Comparative Study on the Stability of Silybin and That in Silymarin in Buffers and Biological Fluids. Planta Medica.

- [3] Silymarin versus Silibinin: Differential Antioxidant and Neuroprotective Effects against H2O2-induced Oxidative Stress in PC12 Cells. Natural Product Communications.

Chemical Stability in Physiological Buffers and Biological Fluids

Pure silybin isolates suffer from severe instability when exposed to physiological conditions. Studies comparing pure silybin to the silymarin complex demonstrate that pure silybin degrades rapidly in pH 1.0–7.8 buffers and undergoes severe metabolism in plasma, intestinal fluid, and liver homogenates[1]. In contrast, silybin contained within the silymarin complex remains highly stable across these same biological media, as the co-occurring flavonolignans provide a critical auto-stabilizing effect [1].

| Evidence Dimension | Chemical stability and metabolic resistance |

| Target Compound Data | Silybin remains stable across pH 1.0–7.8 buffers and biological fluids when part of the silymarin complex. |

| Comparator Or Baseline | Pure silybin exhibits severe instability and rapid metabolism in identical physiological media. |

| Quantified Difference | Silymarin provides a stabilizing matrix that prevents the rapid degradation seen in pure silybin isolates. |

| Conditions | In vitro stability testing in pH 1.0–7.8 buffers, plasma, intestinal fluid, and liver homogenates. |

Buyers developing oral formulations must prioritize silymarin over pure silybin to prevent premature degradation of the active pharmaceutical ingredient in the gastrointestinal tract.

Sustained Antioxidant Capacity and Synergistic Neuroprotection

While pure silibinin initially shows high superoxide anion (O2*-) scavenging activity, its efficacy decays rapidly. Over a 24-hour period, the antioxidant activity of pure silibinin decreases dramatically, whereas the silymarin complex maintains a stable and sustained scavenging capacity (IC50 ~ 210 µg/mL at 24h) [1]. This sustained activity translates to superior overall protection against H2O2-induced oxidative stress and apoptosis in PC12 cell models compared to the rapidly decaying pure isolate[1].

| Evidence Dimension | Superoxide anion (O2*-) scavenging longevity over 24 hours |

| Target Compound Data | Maintains stable antioxidant activity (IC50 ~ 210 µg/mL at 24h). |

| Comparator Or Baseline | Pure silibinin's antioxidant activity decreases dramatically over the same 24-hour period. |

| Quantified Difference | Silymarin demonstrates significantly prolonged radical scavenging compared to the rapidly decaying pure isolate. |

| Conditions | PC12 cell cultures exposed to H2O2-induced oxidative stress over 24 hours. |

For applications requiring sustained oxidative stress mitigation, the complete silymarin complex offers functional longevity that pure silibinin cannot match.

Pharmacokinetic Reproducibility vs. Crude Botanical Extracts

The use of unstandardized crude milk thistle extracts results in extremely high variability in in vivo Cmax and Tmax values due to fluctuating ratios of silybin A and B isomers[1]. Procuring standardized silymarin (70-80% flavonolignans) eliminates this extreme dosing unpredictability, providing a reliable baseline oral bioavailability (e.g., ~0.73% in rat plasma) that is essential for precise formulation scaling and regulatory compliance [1].

| Evidence Dimension | Pharmacokinetic variability (Cmax and Tmax) |

| Target Compound Data | Provides predictable baseline pharmacokinetics suitable for precise formulation scaling. |

| Comparator Or Baseline | Crude extracts exhibit extremely high variability in Cmax and Tmax due to uncontrolled isomer concentrations. |

| Quantified Difference | Standardized silymarin eliminates the extreme dosing unpredictability inherent to crude botanical extracts. |

| Conditions | In vivo pharmacokinetic tracking of oral administration. |

Procurement of standardized silymarin is mandatory for R&D and manufacturing to avoid regulatory and clinical failures caused by batch-to-batch botanical variance.

Responsiveness to Solid Dispersion Solubility Enhancement

Although raw silymarin is notoriously hydrophobic, it serves as a highly responsive API for advanced formulation techniques. When processed into a solid dispersion with D-α-tocopherol polyethylene glycol 1000 succinate (TPGS), silymarin achieves a 23-fold increase in aqueous solubility and a 4.6-fold increase in absorptive intestinal permeability compared to the unformulated powder [1]. Furthermore, this formulation reduces the intestinal efflux ratio from 5.5 to 0.6, driving a 3.7-fold increase in plasma AUC during repeated administration [1].

| Evidence Dimension | Aqueous solubility and intestinal permeability |

| Target Compound Data | 23-fold increase in silybin solubility; 4.6-fold increase in absorptive permeability; efflux ratio reduced to 0.6. |

| Comparator Or Baseline | Unformulated silymarin powder with poor water solubility (<50 µg/mL) and high intestinal efflux ratio (5.5). |

| Quantified Difference | Advanced formulation yields a 23x solubility boost and an 89% reduction in efflux ratio, driving a 3.7-fold increase in plasma AUC. |

| Conditions | Silymarin-TPGS solid dispersion in APAP-induced hepatotoxic rat models. |

Demonstrates that standardized silymarin is a highly processable API precursor that responds exceptionally well to modern bioavailability-enhancing platforms.

Development of Advanced Solid Dispersion Hepatoprotectants

Because standardized silymarin responds exceptionally well to solubility enhancement techniques—yielding up to a 23-fold increase in solubility and an 89% reduction in efflux ratio when formulated with TPGS—it is the ideal API precursor for developing high-bioavailability oral therapeutics for liver disorders[1].

Formulation of Sustained-Release Neuroprotective Agents

Leveraging the compound's ability to maintain stable superoxide anion scavenging activity over 24 hours, silymarin is highly suited for neuroprotective formulations where pure silibinin would degrade too rapidly to provide sustained oxidative stress mitigation [2].

Gastrointestinal-Stable Oral Supplements

The inherent auto-stabilizing matrix of the silymarin complex prevents the rapid degradation seen in pure silybin isolates across pH 1.0–7.8 buffers, making it the preferred choice for oral supplements that must survive the gastrointestinal tract without premature metabolism [3].

Standardized Reference Material for Pharmacokinetic Assays

By eliminating the extreme Cmax and Tmax variability associated with crude botanical extracts, standardized silymarin (70-80% flavonolignans) serves as a reliable, reproducible baseline material for preclinical pharmacokinetic modeling and regulatory testing [4].

References

- [1] Enhanced Bioavailability and Efficacy of Silymarin Solid Dispersion in Rats with Acetaminophen-Induced Hepatotoxicity. Pharmaceutics.

- [2] Silymarin versus Silibinin: Differential Antioxidant and Neuroprotective Effects against H2O2-induced Oxidative Stress in PC12 Cells. Natural Product Communications.

- [3] A Comparative Study on the Stability of Silybin and That in Silymarin in Buffers and Biological Fluids. Planta Medica.

- [4] Bioavailability augmentation of silymarin using natural bioenhancers: An in vivo pharmacokinetic study. Brazilian Journal of Pharmaceutical Sciences.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

EXPL THER A 2012 clinical trial, cofunded by NCCAM and the National Institute of Diabetes and Digestive and Kidney Diseases, showed that two higher-than-usual doses of silymarin were no better than placebo for chronic hepatitis C in people who had not responded to standard antiviral treatment.

EXPL THER ...laboratory studies suggested that milk thistle may benefit the liver by protecting and promoting the growth of liver cells, fighting oxidation (a chemical process that can damage cells), and inhibiting inflammation. However, results from small clinical trials of milk thistle for liver diseases have been mixed, and two rigorously designed studies found no benefit.

EXPL THER Silymarin has been used in pregnant women who have a bile blockage in the liver, with no toxic effects to the patient or fetus. Silymarin have also been given to children intravenously for mushroom poisoning.

For more Therapeutic Uses (Complete) data for Milk Thistle Extract (16 total), please visit the HSDB record page.

MeSH Pharmacological Classification

ATC Code

A05 - Bile and liver therapy

A05B - Liver therapy, lipotropics

A05BA - Liver therapy

A05BA03 - Silymarin

Pictograms

Health Hazard

Other CAS

65666-07-1

Metabolism Metabolites

Associated Chemicals

Wikipedia

Drug Warnings

Milk thistle can produce allergic reactions, which tend to be more common among people who are allergic to plants in the same family (for example, ragweed, chrysanthemum, marigold, and daisy).

In clinical trials, milk thistle appears to be well tolerated in recommended doses. Occasionally, people report various gastrointestinal side effects.

Use Classification

Methods of Manufacturing

Silymarin, which can be extracted from the seeds (fruit) of the milk thistle plant, is believed to be the biologically active part of the herb. The seeds are used to prepare capsules, extracts, powders, and tinctures

General Manufacturing Information

The medicinal ingredient found in milk thistle is silymarin, an extract of milk thistle seeds. It is an antioxidant that protects against cell damage. Silymarin contains 4 compounds: silybin (the most active), isosilybin, silychristin, and silydianin. Most research has studied silymarin or its major compound silybin, instead of the plant in its whole form.

Storage Conditions

Interactions

Pretreatment with silymarin and silybin gives 100% protection against mushroom poisoning in experimental animals.

Antagonizes phentolamine and yohimbine.

Milk thistle (Silybum marianum) has been used in humans for the treatment of liver disease because of its antioxidant properties and its ability to stabilize cell membranes and regulate cell permeability. To investigate possible hepatoprotective effects in birds, standardized extracts (80%) of silymarin from milk thistle were tested in white Carneaux pigeons (Columba livia). Pigeons were separated into 3 groups and fed diets formulated to provide milk thistle at a level of 0, 10, or 100 mg/kg body weight per day. After acclimation, the birds were challenged with B1 aflatoxin (3 mg/kg body weight for 2 consecutive days) by oral gavage. Liver function then was assessed by hematologic testing and plasma biochemical analysis, liver histopathology, and hepatobiliary scintigraphy. Results of histopathology and hepatobiliary scintigraphy showed no protective effects from milk-thistle administration. Aflatoxin challenge resulted in hepatic inflammation and necrosis, biliary-duct hyperplasia, and lymphocyte infiltration. All hepatobiliary scintigraphy elements increased significantly after aflatoxin challenge. Bile acid levels and plasma enzyme concentrations of aspartate aminotransferase, lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase all increased after aflatoxin exposure and were mostly unchanged with consumption of milk thistle. Only birds fed 10 mg/kg body weight milk thistle showed significant reductions in lactate dehydrogenase, alanine aminotransferase, and creatine phosphokinase concentrations after aflatoxin exposure. Our results show that consumption of milk thistle is not associated with hepatoprotective effects against acute B1 aflatoxin exposure in pigeons.

For more Interactions (Complete) data for Milk Thistle Extract (24 total), please visit the HSDB record page.

Dates

2: Yurtcu E, Darcansoy Iseri O, Iffet Sahin F. Effects of silymarin and silymarin-doxorubicin applications on telomerase activity of human hepatocellular carcinoma cell line HepG2. J BUON. 2015 Mar-Apr;20(2):555-61. PubMed PMID: 26011349.

3: Pérez-H J, Carrillo-S C, García E, Ruiz-Mar G, Pérez-Tamayo R, Chavarría A. Neuroprotective effect of silymarin in a MPTP mouse model of Parkinson's disease. Toxicology. 2014 May 7;319:38-43. doi: 10.1016/j.tox.2014.02.009. Epub 2014 Mar 4. PubMed PMID: 24607817.

4: Zholobenko A, Modriansky M. Silymarin and its constituents in cardiac preconditioning. Fitoterapia. 2014 Sep;97:122-32. doi: 10.1016/j.fitote.2014.05.016. Epub 2014 May 29. Review. PubMed PMID: 24879900.

5: Keshavarz Afshar R, Chaichi MR, Ansari Jovini M, Jahanzad E, Hashemi M. Accumulation of silymarin in milk thistle seeds under drought stress. Planta. 2015 Sep;242(3):539-43. doi: 10.1007/s00425-015-2265-9. Epub 2015 Feb 24. PubMed PMID: 25708739.

6: Li D, Xu D, Wang T, Shen Y, Guo S, Zhang X, Guo L, Li X, Liu L, Wen F. Silymarin attenuates airway inflammation induced by cigarette smoke in mice. Inflammation. 2015 Apr;38(2):871-8. doi: 10.1007/s10753-014-9996-9. PubMed PMID: 25117568.

7: Poruba M, Kazdová L, Oliyarnyk O, Malinská H, Matusková Z, Tozzi di Angelo I, Skop V, Vecera R. Improvement bioavailability of silymarin ameliorates severe dyslipidemia associated with metabolic syndrome. Xenobiotica. 2015;45(9):751-6. doi: 10.3109/00498254.2015.1010633. Epub 2015 Jul 16. PubMed PMID: 26068528.

8: Razavi-Azarkhiavi K, Ali-Omrani M, Solgi R, Bagheri P, Haji-Noormohammadi M, Amani N, Sepand MR. Silymarin alleviates bleomycin-induced pulmonary toxicity and lipid peroxidation in mice. Pharm Biol. 2014 Oct;52(10):1267-71. doi: 10.3109/13880209.2014.889176. Epub 2014 Jul 15. PubMed PMID: 25026360.

9: Wang M, Xie T, Chang Z, Wang L, Xie X, Kou Y, Xu H, Gao X. A New Type of Liquid Silymarin Proliposome Containing Bile Salts: Its Preparation and Improved Hepatoprotective Effects. PLoS One. 2015 Dec 16;10(12):e0143625. doi: 10.1371/journal.pone.0143625. eCollection 2015. PubMed PMID: 26674103; PubMed Central PMCID: PMC4682635.

10: Aller R, Izaola O, Gómez S, Tafur C, González G, Berroa E, Mora N, González JM, de Luis DA. Effect of silymarin plus vitamin E in patients with non-alcoholic fatty liver disease. A randomized clinical pilot study. Eur Rev Med Pharmacol Sci. 2015 Aug;19(16):3118-24. PubMed PMID: 26367736.

11: Cheng KC, Asakawa A, Li YX, Chung HH, Amitani H, Ueki T, Cheng JT, Inui A. Silymarin induces insulin resistance through an increase of phosphatase and tensin homolog in Wistar rats. PLoS One. 2014 Jan 3;9(1):e84550. doi: 10.1371/journal.pone.0084550. eCollection 2014. PubMed PMID: 24404172; PubMed Central PMCID: PMC3880317.

12: Yamsani SK, Yamsani MR. Effect of silymarin pretreatment on the bioavailability of domperidone in healthy human volunteers. Drug Metabol Drug Interact. 2014;29(4):261-7. doi: 10.1515/dmdi-2014-0013. PubMed PMID: 25029082.

13: Evren E, Yurtcu E. In vitro effects on biofilm viability and antibacterial and antiadherent activities of silymarin. Folia Microbiol (Praha). 2015 Jul;60(4):351-6. doi: 10.1007/s12223-015-0399-6. Epub 2015 May 4. PubMed PMID: 25937395.

14: Mata-Santos HA, Dutra FF, Rocha CC, Lino FG, Xavier FR, Chinalia LA, Hossy BH, Castelo-Branco MT, Teodoro AJ, Paiva CN, dos Santos Pyrrho A. Silymarin reduces profibrogenic cytokines and reverses hepatic fibrosis in chronic murine schistosomiasis. Antimicrob Agents Chemother. 2014;58(4):2076-83. doi: 10.1128/AAC.01936-13. Epub 2014 Jan 21. PubMed PMID: 24449779; PubMed Central PMCID: PMC4023717.

15: Chang LW, Hou ML, Tsai TH. Silymarin in liposomes and ethosomes: pharmacokinetics and tissue distribution in free-moving rats by high-performance liquid chromatography-tandem mass spectrometry. J Agric Food Chem. 2014 Dec 3;62(48):11657-65. doi: 10.1021/jf504139g. Epub 2014 Nov 19. PubMed PMID: 25375210.

16: Hwang du H, Kim YI, Cho KH, Poudel BK, Choi JY, Kim DW, Shin YJ, Bae ON, Yousaf AM, Yong CS, Kim JO, Choi HG. A novel solid dispersion system for natural product-loaded medicine: silymarin-loaded solid dispersion with enhanced oral bioavailability and hepatoprotective activity. J Microencapsul. 2014;31(7):619-26. doi: 10.3109/02652048.2014.911375. Epub 2014 Apr 25. PubMed PMID: 24766208.

17: Shangguan M, Lu Y, Qi J, Han J, Tian Z, Xie Y, Hu F, Yuan H, Wu W. Binary lipids-based nanostructured lipid carriers for improved oral bioavailability of silymarin. J Biomater Appl. 2014 Feb;28(6):887-96. doi: 10.1177/0885328213485141. Epub 2013 Sep 5. PubMed PMID: 24008629.

18: Chen CH, Chang CC, Shih TH, Aljuffali IA, Yeh TS, Fang JY. Self-nanoemulsifying drug delivery systems ameliorate the oral delivery of silymarin in rats with Roux-en-Y gastric bypass surgery. Int J Nanomedicine. 2015 Mar 25;10:2403-16. doi: 10.2147/IJN.S79522. eCollection 2015. PubMed PMID: 25848259; PubMed Central PMCID: PMC4381630.

19: Wianowska D, Wiśniewski M. Simplified procedure of silymarin extraction from Silybum marianum L. Gaertner. J Chromatogr Sci. 2015 Feb;53(2):366-72. doi: 10.1093/chromsci/bmu049. Epub 2014 Jun 3. PubMed PMID: 24895445.

20: Snima KS, Arunkumar P, Jayakumar R, Lakshmanan VK. Silymarin encapsulated poly(D,L-lactic-co-glycolic acid) nanoparticles: a prospective candidate for prostate cancer therapy. J Biomed Nanotechnol. 2014 Apr;10(4):559-70. PubMed PMID: 24734508.